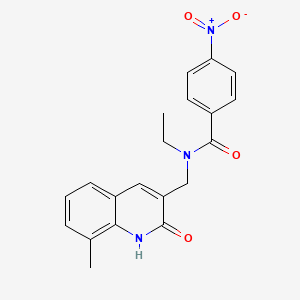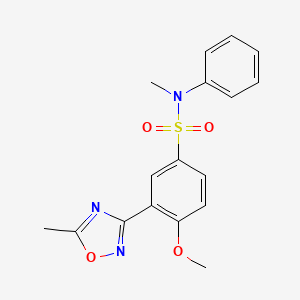![molecular formula C22H22N4O2 B7710385 N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)
N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The exact mechanism of action of N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of pro-apoptotic proteins. In inflammatory cells, this compound has been reported to suppress the activation of nuclear factor-kappa B and inhibit the production of reactive oxygen species. In neuronal cells, this compound has been found to enhance the expression of brain-derived neurotrophic factor and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammatory cells, this compound has been reported to reduce the production of pro-inflammatory cytokines, alleviate inflammation, and improve tissue damage. In neuronal cells, this compound has been found to enhance neuroprotection, improve cognitive function, and prevent neurodegeneration.
実験室実験の利点と制限
N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its effects can be measured using various assays and techniques. However, this compound also has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Its stability and shelf-life may also be affected by environmental factors, such as temperature and humidity.
将来の方向性
There are several future directions for the research on N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, including the identification of its molecular targets and signaling pathways, the development of more potent and selective derivatives, and the evaluation of its therapeutic efficacy in preclinical and clinical studies. This compound may also have potential applications in other fields, such as infectious diseases, metabolic disorders, and cardiovascular diseases. Further studies are needed to fully explore the therapeutic potential of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound may have important implications for the development of new drugs and therapies for cancer, inflammation, and neurological disorders.
合成法
The synthesis of N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves several steps, including the condensation reaction of 2-methylbenzoyl chloride and 6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of inflammatory diseases. In neurological research, this compound has been reported to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-11-26-21-18(13-15-12-16(28-3)9-10-19(15)23-21)20(25-26)24-22(27)17-8-6-5-7-14(17)2/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDWNBRUCSYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)




